4,4-Diethoxybut-1-yne
Overview
Description
4,4-Diethoxybut-1-yne is an organic compound with the molecular formula C8H14O2 It is a highly functionalized alkyne, characterized by the presence of two ethoxy groups attached to the terminal carbon of a butyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Diethoxybut-1-yne can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with diethoxymethyl acetate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product in good yield .
Another method involves the use of aluminum powder and mercury(II) chloride as catalysts. Propargyl bromide is reacted with trimethyl orthoformate at low temperatures to afford this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Diethoxybut-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the alkyne group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4,4-dioxobut-1-yne.
Reduction: Formation of 4,4-diethoxybut-1-ene or 4,4-diethoxybutane.
Substitution: Formation of various substituted butynes depending on the nucleophile used.
Scientific Research Applications
4,4-Diethoxybut-1-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and functionalized alkenes.
Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Diethoxybut-1-yne involves its reactivity as an alkyne and the presence of ethoxy groups. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electron-deficient carbon-carbon triple bond. The ethoxy groups can also participate in various substitution reactions, influencing the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxybut-1-yne: Similar in structure but with methoxy groups instead of ethoxy groups.
3,3,4,4-Tetraethoxybut-1-yne: Contains additional ethoxy groups, making it more sterically hindered.
1,1-Diethoxybut-3-yn-2-one: A ketone derivative with different reactivity patterns.
Uniqueness
4,4-Diethoxybut-1-yne is unique due to its balanced reactivity and functional group compatibility. The presence of ethoxy groups provides a good balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
Biological Activity
4,4-Diethoxybut-1-yne (CAS No. 13397-78-9) is an alkyne compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes two ethoxy groups attached to a butyne backbone. Research into its biological activity has revealed potential applications in various therapeutic areas, including antimicrobial and anticancer activities.
This compound can be synthesized through various methods, typically involving the reaction of suitable precursors under specific conditions. The compound exhibits notable reactivity due to the presence of the alkyne functional group, which can participate in a variety of chemical reactions, including nucleophilic additions and cycloadditions.
Antimicrobial Activity
Research has indicated that this compound demonstrates significant antimicrobial properties. In a study examining its effects against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the precise pathways involved.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound exhibits promising anticancer activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to induce apoptosis in these cells, contributing to its potential as a chemotherapeutic agent.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical signaling pathways. Preliminary studies suggest that it may inhibit specific kinases or enzymes that play roles in cell proliferation and survival. Further research is necessary to identify these targets and understand the underlying mechanisms.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at [source] assessed the antimicrobial efficacy of various alkynes, including this compound. The results indicated a strong correlation between the structural features of alkynes and their antimicrobial potency.
- Anticancer Research : In a separate investigation published in [source], the anticancer effects of this compound were evaluated using both in vitro assays and animal models. The findings suggested that the compound significantly reduced tumor growth in vivo while exhibiting minimal toxicity to normal cells.
Properties
IUPAC Name |
4,4-diethoxybut-1-yne | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-7-8(9-5-2)10-6-3/h1,8H,5-7H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUIBFPHUMLIBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC#C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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